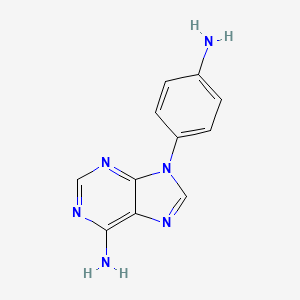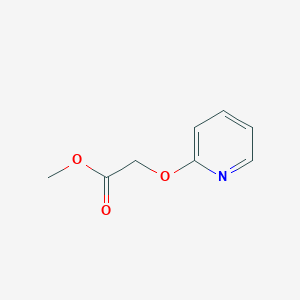
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry .
Métodos De Preparación
The synthesis of 2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst . Another method includes the direct fluorosulfonylation of anilinoethane using fluorosulfonyl radicals . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can also undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include potassium fluoride, cesium fluoride, and phase transfer catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to selectively modify amino acid residues in proteins . This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparación Con Compuestos Similares
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE can be compared with other sulfonyl fluorides such as phenylmethylsulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride. While these compounds share similar reactivity and applications, this compound is unique in its specific structure and the types of reactions it can undergo . Other similar compounds include sulfonyl chlorides and sulfonyl bromides, which differ in their reactivity and stability .
Propiedades
Número CAS |
60353-00-6 |
|---|---|
Fórmula molecular |
C8H10FNO2S |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-anilinoethanesulfonyl fluoride |
InChI |
InChI=1S/C8H10FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Clave InChI |
CQFIAJJSUAJHTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-benzo[1,4]dioxin-2-one](/img/structure/B8753328.png)


![1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-hydroxy-, ethyl ester](/img/structure/B8753345.png)






